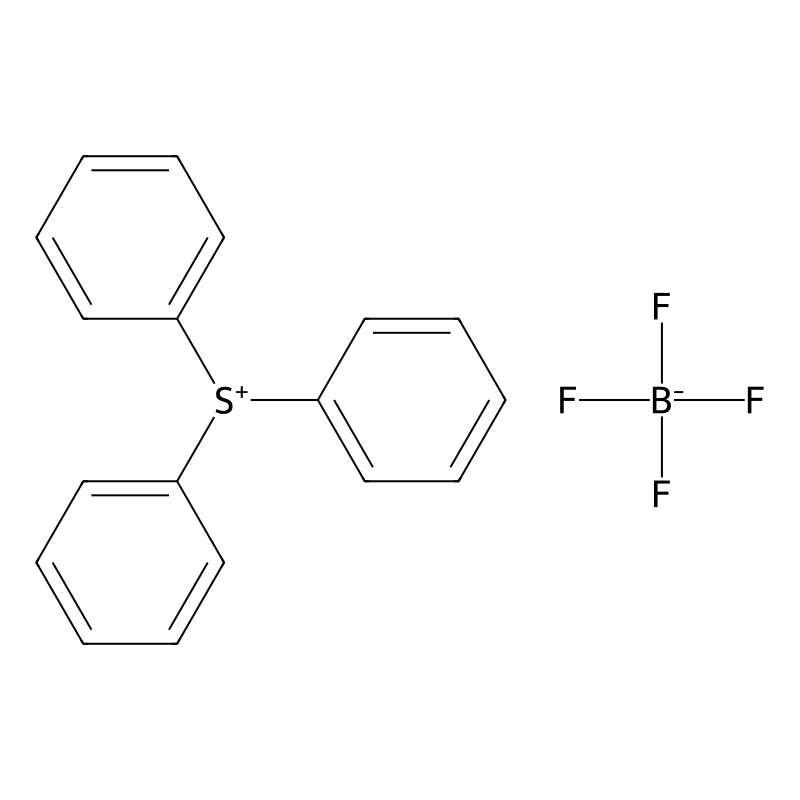

Triphenylsulfonium Tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Polymer Light-Emitting Diodes

Scientific Field: Material Science, Optoelectronics

Summary of Application: Triphenylsulfonium triflate, a similar compound to Triphenylsulfonium Tetrafluoroborate, has been used in wide band-gap polymer light-emitting diodes to improve charge injection and transport.

Methods of Application: The triphenylsulfonium triflate salt is inserted into the emitting layer of the diode.

Results or Outcomes: The OLEDs exhibit significantly reduced turn-on voltage to half their initial value and increased luminance at low operating voltage.

Application in Photolithographic Materials

Scientific Field: Material Science, Photolithography

Summary of Application: Triphenylsulfonium salts, including Triphenylsulfonium Tetrafluoroborate, are well-known photoacid generators used in the area of photolithographic materials.

Application in Synthesis of Nonmetal Cation Tetrafluoroborates

Scientific Field: Chemistry, Material Science

Summary of Application: Triphenylsulfonium Tetrafluoroborate has been used in the synthesis of nonmetal cation tetrafluoroborates.

Results or Outcomes: Two new nonmetal cation tetrafluoroborate phases were synthesized.

Application in Hybrid Materials

Scientific Field: Material Science

Summary of Application: Nonmetal tetrafluoroborates, including Triphenylsulfonium Tetrafluoroborate, are used in the creation of hybrid materials.

Application in Biomedical Sector

Scientific Field: Biomedical Science

Summary of Application: Triphenylsulfonium Tetrafluoroborate is a highly demanded substance in the biomedical sector.

Results or Outcomes: Its versatile usage spans across dental materials and drug delivery systems.

Application in Polymerization Initiators

Scientific Field: Polymer Science

Summary of Application: Triphenylsulfonium Tetrafluoroborate is used as a polymerization initiator.

Triphenylsulfonium tetrafluoroborate is an organosulfonium salt characterized by the presence of a triphenylsulfonium cation paired with a tetrafluoroborate anion. Its chemical formula is , and it is recognized for its role as a photoinitiator in various polymerization processes. The compound exhibits a high degree of stability under ambient conditions, which makes it suitable for applications in photo

The mechanism of action for triphenylsulfonium tetrafluoroborate is still under investigation. However, its potential lies in its positively charged triphenylsulfonium group, which can interact with negatively charged biomolecules like proteins in certain research applications, such as protein crosslinking in proteomics [].

Triphenylsulfonium tetrafluoroborate can be synthesized through several methods, with one common approach involving the reaction of triphenylsulfonium chloride with potassium tetrafluoroborate. The process typically follows these steps:

- Dissolve triphenylsulfonium chloride in an appropriate solvent.

- Add potassium tetrafluoroborate to the solution.

- Stir the mixture at room temperature until complete dissolution occurs.

- Isolate the resulting precipitate through filtration and wash with cold solvent to purify the product.

This method yields high-purity triphenylsulfonium tetrafluoroborate suitable for further applications .

Triphenylsulfonium tetrafluoroborate finds application primarily in the field of polymer chemistry, where it serves as a photoinitiator for cationic polymerization processes. Its ability to generate reactive cations upon UV irradiation makes it valuable in producing coatings, adhesives, and other materials that require rapid curing under light exposure. Additionally, it is utilized in organic synthesis as a catalyst for various reactions, including electrophilic aromatic substitutions and alkylations .

Studies involving triphenylsulfonium tetrafluoroborate have focused on its interactions with different substrates under light irradiation. For instance, research has demonstrated its capacity to react with amino acids, leading to decarboxylation and other transformations. Such interactions highlight its potential utility in biochemical applications and synthetic organic chemistry .

Several compounds exhibit similarities to triphenylsulfonium tetrafluoroborate in terms of structure and reactivity. Below is a comparison table highlighting some of these compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Triphenylphosphonium tetrafluoroborate | Phosphonium salt | Often used as a catalyst in organic synthesis |

| 2,4,6-Triphenylpyrylium tetrafluoroborate | Pyrylium salt | Functions as a photosensitizer in electron transfer reactions |

| Benzyltriethylammonium tetrafluoroborate | Ammonium salt | Utilized in phase transfer catalysis |

Uniqueness: Triphenylsulfonium tetrafluoroborate is distinguished by its specific sulfonium structure that allows for efficient cation generation upon photolysis, making it particularly effective for initiating cationic polymerizations compared to other salts .

Friedel-Crafts condensation reactions represent a fundamental approach for synthesizing triphenylsulfonium tetrafluoroborate and related organosulfur compounds. The traditional Friedel-Crafts methodology involves the electrophilic aromatic substitution of benzene rings with appropriate sulfonium precursors under acidic conditions. Research has demonstrated that antimony halides, typically employed as halogenation catalysts, can effectively catalyze Friedel-Crafts reactions when hydrogen fluoride concentrations remain low during the reaction process [6]. This approach offers significant advantages in terms of environmental sustainability and waste reduction compared to conventional methods.

The mechanistic pathway for Friedel-Crafts condensation in sulfonium salt synthesis involves the initial formation of a highly electrophilic species through interaction with the Lewis acid catalyst. The reaction proceeds through nucleophilic attack by aromatic rings on the electrophilic center, followed by proton elimination to restore aromaticity [6]. Process optimization studies have shown that reaction temperature, catalyst concentration, and solvent selection critically influence both yield and product purity. Microreactor and plug flow reactor systems have proven particularly advantageous for industrial-scale production, offering improved heat transfer and reaction control compared to traditional batch processes [6].

Recent developments in Friedel-Crafts methodology have focused on combining condensation reactions with subsequent fluorination processes using the same catalyst system. This integrated approach eliminates the need for catalyst changes between reaction steps and produces marketable hydrogen chloride as the only significant byproduct [6]. The versatility of this methodology extends to various aromatic substrates, allowing for structural modifications that can influence the final properties of the triphenylsulfonium tetrafluoroborate product.

Alternative Synthetic Routes for Sulfonium Borates

Beyond Friedel-Crafts condensation, several alternative synthetic routes have been developed for preparing triphenylsulfonium tetrafluoroborate. The most widely employed method involves the direct reaction of triphenylsulfonium chloride with potassium tetrafluoroborate through an ion exchange mechanism . This approach typically yields high-purity products suitable for advanced applications in polymerization and organic synthesis. The reaction proceeds quantitatively under mild conditions, making it particularly attractive for laboratory-scale preparations.

Ion exchange methodologies have been extensively investigated and optimized for sulfonium borate synthesis. The process generally involves dissolving triphenylsulfonium chloride in an appropriate polar solvent, followed by addition of stoichiometric amounts of potassium tetrafluoroborate [4]. Precipitation of potassium chloride drives the reaction to completion, while the desired triphenylsulfonium tetrafluoroborate remains in solution. Subsequent crystallization procedures yield products with purities exceeding 99% when properly executed.

Alternative preparation routes include direct synthesis from triphenylsulfide precursors through oxidative methods. These approaches involve the controlled oxidation of triphenylsulfide using appropriate oxidizing agents in the presence of tetrafluoroboric acid or its salts. While less commonly employed than ion exchange methods, these routes offer advantages in certain synthetic contexts where starting from sulfide precursors is more convenient. The selection of oxidizing agent significantly influences both reaction efficiency and product quality, with iodine and bromine derivatives showing particular promise in recent studies.

Advanced Characterization Techniques

Nuclear Magnetic Resonance Spectroscopic Analysis (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for triphenylsulfonium tetrafluoroborate through multiple nuclei analysis. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals corresponding to the aromatic protons of the three phenyl rings attached to the sulfonium center. The chemical shifts typically appear in the aromatic region between 7.5 and 8.0 parts per million, with fine splitting patterns reflecting the symmetrical environment of the phenyl substituents. Integration ratios confirm the presence of fifteen equivalent aromatic protons, consistent with the triphenylsulfonium structure.

Carbon-13 Nuclear Magnetic Resonance analysis provides detailed information about the carbon framework of the molecule. The spectrum typically displays signals corresponding to both quaternary and tertiary aromatic carbons, with the carbon directly bonded to sulfur appearing at characteristic downfield positions due to the electron-withdrawing effect of the positively charged sulfur center. The symmetrical nature of the triphenylsulfonium cation results in simplified spectra with well-resolved peaks that facilitate structural assignment and purity assessment.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers crucial insights into the tetrafluoroborate anion structure and dynamics. The tetrafluoroborate anion typically exhibits a single sharp resonance due to rapid exchange between equivalent fluorine atoms. Chemical shift values and peak width provide information about ion pairing interactions and molecular mobility in solution. The integration of fluorine signals relative to proton signals confirms the stoichiometric ratio between cation and anion components, serving as an important purity criterion for analytical purposes.

Mass Spectrometric Profiling

Mass spectrometric analysis of triphenylsulfonium tetrafluoroborate employs multiple ionization techniques to achieve comprehensive molecular characterization. Electrospray ionization mass spectrometry proves particularly effective for analyzing this ionic compound, as it preserves the intact cation-anion association under appropriate conditions. The molecular weight of 350.18 daltons is readily confirmed through accurate mass measurements, while fragmentation patterns provide structural verification [3].

Fragmentation analysis reveals characteristic loss patterns corresponding to sequential elimination of phenyl groups from the sulfonium center. The base peak typically corresponds to the intact triphenylsulfonium cation, with subsequent fragments showing systematic mass decreases of 77 daltons corresponding to phenyl radical loss. These fragmentation pathways provide fingerprint identification for the compound and enable differentiation from structurally related sulfonium salts.

Tandem mass spectrometry experiments offer enhanced structural characterization through controlled fragmentation studies. Collision-induced dissociation of the molecular ion produces well-defined fragment ion series that confirm both the sulfonium center connectivity and the tetrafluoroborate association. Energy-resolved fragmentation studies provide thermochemical information about bond strengths and molecular stability, contributing to understanding of the compound's behavior under various conditions.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information for triphenylsulfonium tetrafluoroborate in the solid state. Crystal structure determination reveals the precise three-dimensional arrangement of atoms within the compound, including bond lengths, bond angles, and intermolecular interactions. The triphenylsulfonium cation typically adopts a tetrahedral geometry around the sulfur center, with phenyl rings positioned to minimize steric interactions while maintaining optimal orbital overlap.

Crystallographic data reveal important information about cation-anion interactions and crystal packing arrangements. The tetrafluoroborate anions are typically positioned in cavities formed by the organic cations, with weak hydrogen bonding interactions contributing to overall crystal stability. Unit cell parameters and space group assignments provide essential information for understanding bulk material properties and potential polymorphic behavior.

| Reaction Pathway | Primary Products | Acid Generation | Excited State |

|---|---|---|---|

| Heterolytic Cleavage (Singlet) | Phenyl cation + Diphenyl sulfide | H⁺ from phenyl cation | S₁ (singlet) |

| Homolytic Cleavage (Singlet) | Phenyl radical + Diphenylsulfinyl radical cation | H⁺ from radical recombination | S₁ (singlet) |

| Triplet Sensitized Homolysis | Phenyl radical + Diphenylsulfinyl radical cation | H⁺ from radical recombination | T₁ (triplet) |

| Electron Transfer (Sensitized) | Phenyl radical + Diphenyl sulfide | H⁺ from sensitizer-phenyl reaction | Sensitizer S₁/T₁ |

| In-cage Recombination | 2-, 3-, 4-Phenylthiobiphenyl isomers | H⁺ + Phenylthiobiphenyl | Geminate radical pair |

| Cage-escape Reaction | Diphenyl sulfide + Benzene | H⁺ + Aromatic products | Free radicals |

Table 2: Wavelength-Dependent Photolysis Behavior

| Wavelength Range (nm) | Absorption Intensity | Primary Mechanism | Quantum Efficiency | Cage/Escape Ratio |

|---|---|---|---|---|

| 254 | High | Direct π-σ* excitation | ~0.4-0.6 | 3:1 to 5:1 |

| 280-320 | Moderate | π-π* → σ* internal conversion | ~0.2-0.4 | 2:1 to 4:1 |

| 365 | Low | Sensitized decomposition | ~0.1-0.3 | 1:1 to 2:1 |

| 405 | Very Low | Sensitized decomposition | ~0.05-0.2 | 1:2 to 1:1 |

| 436 | Minimal | Sensitized decomposition | <0.1 | 1:3 to 1:2 |

| ≥450 | Negligible | Requires sensitizer | <0.05 | Variable |

Table 3: Counterion Effects on Photochemical Efficiency

| Counterion | Acid Strength (pKa) | Photolysis Efficiency | Nucleophilicity | Thermal Stability | Relative Reactivity Order |

|---|---|---|---|---|---|

| BF₄⁻ (Tetrafluoroborate) | ~0.5 | Moderate | Low | Good | 4 |

| PF₆⁻ (Hexafluorophosphate) | ~-2 | High | Very Low | Excellent | 3 |

| SbF₆⁻ (Hexafluoroantimonate) | ~-12 | Very High | Very Low | Excellent | 1 |

| AsF₆⁻ (Hexafluoroarsenate) | ~-10 | Very High | Very Low | Excellent | 2 |

| CF₃SO₃⁻ (Triflate) | ~-14 | High | Low | Good | 3 |

| C₄F₉SO₃⁻ (Nonaflate) | ~-15 | Very High | Very Low | Excellent | 1 |

Table 4: Radical Species Formation and Electron Transfer Processes

| Radical Species | Formation Mechanism | Absorption λmax (nm) | Lifetime (μs) | Reactivity |

|---|---|---|---|---|

| Phenyl radical (Ph- ) | Homolytic C-S bond cleavage | 240 | <0.1 | High (H-abstraction) |

| Diphenylsulfinyl radical cation (Ph₂S- ⁺) | Homolytic C-S bond cleavage | 340, 750 | ~20 | Moderate (recombination) |

| Triphenylsulfonium radical (Ph₃S- ) | Electron transfer reduction | ~300 | <1 | High (decomposition) |

| Phenyl cation (Ph⁺) | Heterolytic C-S bond cleavage | <300 | <0.001 | Very High (electrophilic) |

| Benzene radical cation (C₆H₆- ⁺) | Electron transfer from benzene | ~400 | ~5-50 | Moderate |

| Sensitizer radical cation (Sens- ⁺) | Electron transfer to TPS⁺ | Variable (450-600) | 1-100 | High (back electron transfer) |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Irritant